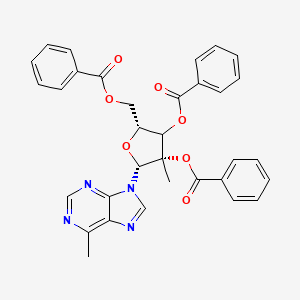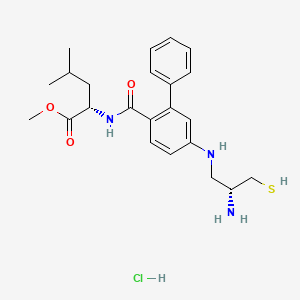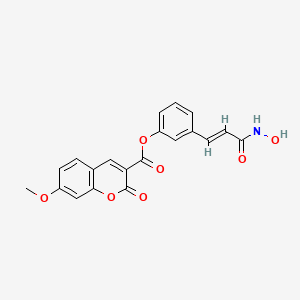
disodium;(2R,3R)-2,3-dihydroxybutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;(2R,3R)-2,3-dihydroxybutanedioate, also known as disodium tartrate dihydrate, is a chemical compound with the molecular formula C4H4Na2O6. It is a white crystalline powder that is commonly used in various industrial and scientific applications. This compound is a disodium salt of tartaric acid and is known for its solubility in water and its ability to act as a chelating agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium;(2R,3R)-2,3-dihydroxybutanedioate can be synthesized through the neutralization of tartaric acid with sodium hydroxide. The reaction typically involves dissolving tartaric acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline disodium tartrate dihydrate.
Industrial Production Methods
In industrial settings, this compound is produced by reacting tartaric acid with sodium carbonate or sodium bicarbonate. The reaction is carried out in aqueous solution, and the product is crystallized out by cooling the solution. The crystals are then filtered, washed, and dried to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;(2R,3R)-2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tartaric acid derivatives.
Reduction: It can be reduced to form dihydroxybutanedioic acid.
Substitution: It can undergo substitution reactions with other chemical reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Tartaric acid derivatives.
Reduction: Dihydroxybutanedioic acid.
Substitution: Substituted tartaric acid compounds.
Wissenschaftliche Forschungsanwendungen
Disodium;(2R,3R)-2,3-dihydroxybutanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a standard in analytical chemistry for the calibration of instruments and as a reagent in various chemical reactions.
Biology: It is used in buffer solutions for molecular biology and cell culture applications.
Medicine: It is used in the preparation of pharmaceutical formulations and as an excipient in drug delivery systems.
Industry: It is used as an emulsifier and a binding agent in food products such as jellies, margarine, and sausage casings
Wirkmechanismus
The mechanism of action of disodium;(2R,3R)-2,3-dihydroxybutanedioate involves its ability to chelate metal ions. This chelation process helps in stabilizing metal ions in solution and prevents them from participating in unwanted side reactions. The compound can also act as a buffering agent, maintaining the pH of solutions within a desired range.
Vergleich Mit ähnlichen Verbindungen
Disodium;(2R,3R)-2,3-dihydroxybutanedioate is similar to other tartaric acid salts, such as:
- Monosodium tartrate
- Dipotassium tartrate
- Monopotassium tartrate
Uniqueness
What sets this compound apart from its similar compounds is its specific solubility properties and its ability to act as a chelating agent. Its unique stereochemistry also plays a role in its specific applications in scientific research and industry .
Eigenschaften
Molekularformel |
C4H4Na2O6 |
|---|---|
Molekulargewicht |
194.05 g/mol |
IUPAC-Name |
disodium;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.2Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1 |
InChI-Schlüssel |
HELHAJAZNSDZJO-OLXYHTOASA-L |
Isomerische SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+] |
Kanonische SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141747.png)
![propan-2-yl (2S)-2-[[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15141755.png)



![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15141798.png)
![4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide](/img/structure/B15141801.png)



![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-aminopyrimidin-4-one](/img/structure/B15141845.png)
![1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141851.png)

